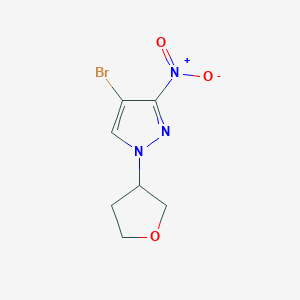
2-Chloro-6-(4-phenylbutan-2-ylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(4-phenylbutan-2-ylamino)benzoic acid is a chemical compound that is commonly referred to as diclofenac. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. Diclofenac is also used to manage pain after surgery or injury. In
Mecanismo De Acción
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the regulation of inflammation, pain, and fever. By blocking the production of prostaglandins, diclofenac reduces inflammation and pain. Diclofenac also has antioxidant properties that may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Diclofenac has a number of biochemical and physiological effects on the body. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. Diclofenac is metabolized in the liver and excreted in the urine and feces. It has a half-life of approximately 2 hours. Diclofenac has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It is also known to inhibit platelet aggregation, which may increase the risk of bleeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other 2-Chloro-6-(4-phenylbutan-2-ylamino)benzoic acids. Diclofenac is also highly soluble in water, which makes it easy to administer in experimental settings. However, there are some limitations to the use of diclofenac in lab experiments. Its short half-life and rapid metabolism may make it difficult to achieve consistent concentrations in the body. In addition, diclofenac has been shown to have toxic effects on certain cell types, which may limit its use in certain experimental models.
Direcciones Futuras
There are several potential future directions for research on diclofenac. One area of interest is the development of new formulations that can improve the bioavailability and pharmacokinetics of diclofenac. Another area of research is the investigation of diclofenac's potential in the treatment of cancer and other diseases. Finally, there is a need for further studies to elucidate the mechanisms underlying diclofenac's therapeutic effects and to identify potential side effects and safety concerns.
Métodos De Síntesis
Diclofenac can be synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzene with 4-phenylbutan-2-amine to yield 2-chloro-6-(4-phenylbutan-2-ylamino)toluene. This intermediate product is then reacted with 2-chlorobenzoic acid in the presence of a catalyst to produce diclofenac. The synthesis of diclofenac is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins that cause pain and inflammation. Diclofenac is also known to have antioxidant properties that may contribute to its therapeutic effects. In addition to its use in the treatment of pain and inflammation, diclofenac has been investigated for its potential in the treatment of cancer, Alzheimer's disease, and other conditions.
Propiedades
IUPAC Name |
2-chloro-6-(4-phenylbutan-2-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(10-11-13-6-3-2-4-7-13)19-15-9-5-8-14(18)16(15)17(20)21/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVTVLSVZUBWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)


![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)


![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)
![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)



![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)